molecular formula C14H19NO3 B2715665 6-(4-Methylbenzamido)hexanoic acid CAS No. 78521-43-4

6-(4-Methylbenzamido)hexanoic acid

Cat. No.: B2715665
CAS No.: 78521-43-4
M. Wt: 249.31
InChI Key: YTRHROXTQZIZTN-UHFFFAOYSA-N
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Description

6-(4-Methylbenzamido)hexanoic acid is an organic compound with the molecular formula C14H19NO3 and a molecular weight of 249.31 g/mol . It is characterized by the presence of a hexanoic acid backbone with a 4-methylbenzamido group attached to the sixth carbon atom. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Methylbenzamido)hexanoic acid typically involves the reaction of 4-methylbenzoic acid with hexanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process includes steps such as purification through recrystallization or chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

6-(4-Methylbenzamido)hexanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of hexanoic acid and substituted benzamides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

6-(4-Methylbenzamido)hexanoic acid is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research into potential therapeutic applications, including drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 6-(4-Methylbenzamido)hexanoic acid exerts its effects involves interactions with specific molecular targets. The benzamido group can interact with enzymes or receptors, modulating their activity. Pathways involved may include inhibition of specific enzymes or alteration of signal transduction processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-Methylbenzamido)hexanoic acid is unique due to its combined structural features, which confer specific chemical reactivity and biological activity not found in its simpler analogs .

Properties

IUPAC Name

6-[(4-methylbenzoyl)amino]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-11-6-8-12(9-7-11)14(18)15-10-4-2-3-5-13(16)17/h6-9H,2-5,10H2,1H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTRHROXTQZIZTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCCCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-Methylbenzoyl chloride (1.46 g, 9.5 mmol) was added dropwise to a mixture of 6-aminohexanoic acid (1.31 g, 10 mmol) and DMAP (1.22 g, 10 mmol) in THF (100 mL) at 0° C. The mixture was warmed to room temperature and stirred overnight. THF was evaporated, and dichloromethane (100 mL) was added. The mixture was washed with water and brine, dried over Na2SO4, and evaporated. The residue was purified by chromatography on silica gel to give the title compound (1.03 g, 41.5%).
Quantity
1.46 g
Type
reactant
Reaction Step One
Quantity
1.31 g
Type
reactant
Reaction Step One
Name
Quantity
1.22 g
Type
catalyst
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
41.5%

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